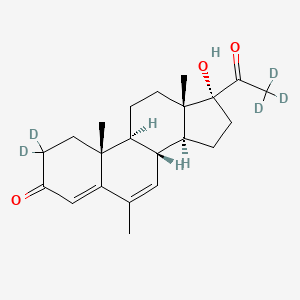
Megestrol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Megestrol-d5: is a deuterated form of Megestrol, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Megestrol. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Megestrol-d5 involves the deuteration of Megestrol. One common method includes the use of deuterated reagents in the hydrogenation process. For instance, Megestrol can be reacted with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated compound. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .
化学反应分析
Types of Reactions: Megestrol-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound .
科学研究应用
Chemistry: Megestrol-d5 is used as a tracer in chemical studies to understand the reaction mechanisms and pathways of Megestrol. The deuterium labeling helps in distinguishing the compound from other similar molecules in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Megestrol. It helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of the compound .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Megestrol in treating conditions like anorexia, cachexia, and certain cancers. The deuterated compound helps in accurately measuring the drug levels in biological samples .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of Megestrol. It helps in understanding the stability and bioavailability of the drug in different formulations .
作用机制
Megestrol-d5, like Megestrol, exerts its effects by binding to the progesterone receptors in the body. This binding leads to the activation of specific genes that regulate various physiological processes. The compound also inhibits the release of luteinizing hormone from the pituitary gland, which in turn reduces the production of sex hormones .
Molecular Targets and Pathways:
Progesterone Receptors: this compound binds to these receptors to exert its progestational effects.
Luteinizing Hormone Inhibition: The compound inhibits the release of this hormone, affecting the reproductive system.
相似化合物的比较
Megestrol: The non-deuterated form of Megestrol-d5.
Megestrol-d3: Another deuterated form with three deuterium atoms.
Hydroxyprogesterone: A similar progestin used in various medical applications.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms do not alter the pharmacological properties of the compound but provide a distinct marker for tracing and analysis .
属性
分子式 |
C22H30O3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |
InChI 键 |
VXIMPSPISRVBPZ-BZOIHYCQSA-N |
手性 SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
规范 SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


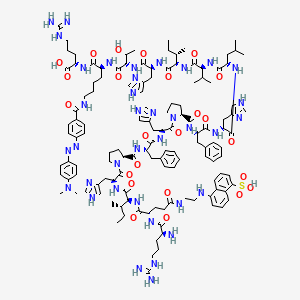
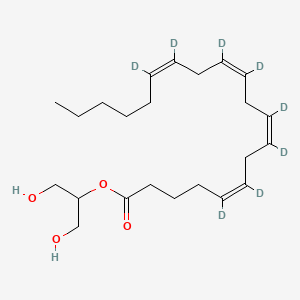
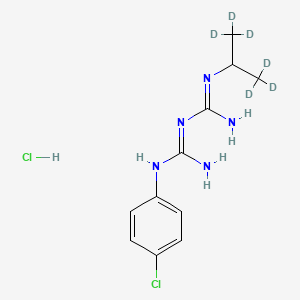

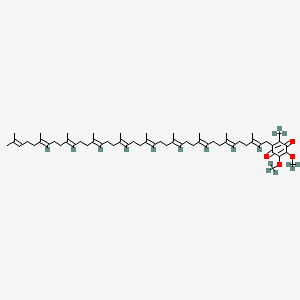
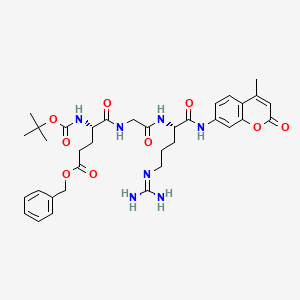
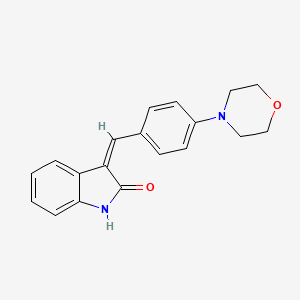
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
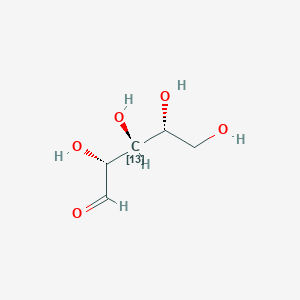
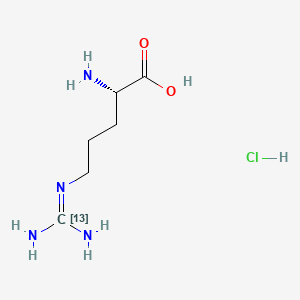

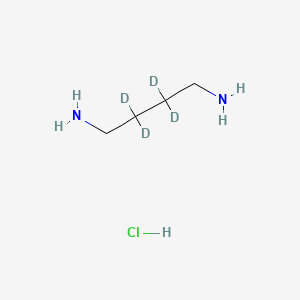
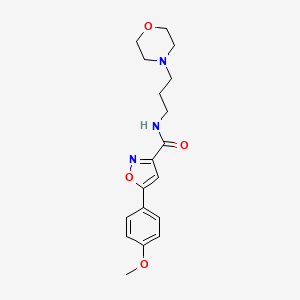
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
